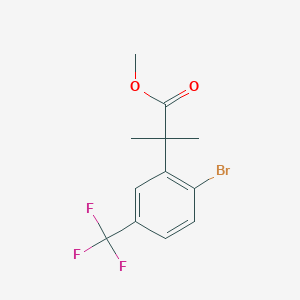
Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)-2-methylpropanoate: is a chemical compound characterized by its bromo and trifluoromethyl groups attached to a phenyl ring, which is further connected to a methylpropanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Trifluoromethylation: The compound can be synthesized through the bromination of 2-(trifluoromethyl)phenyl-2-methylpropanoate followed by subsequent trifluoromethylation.
Grignard Reaction: Another method involves the use of Grignard reagents, where a Grignard reagent derived from bromobenzene is reacted with a trifluoromethylated ester.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Chemistry: Continuous flow reactors are also employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromo group to a hydrogen atom.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and reaction conditions involving polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Phenylmethanol derivatives.
Substitution Products: Cyanides and other substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the manufacture of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the bromo group facilitates further chemical modifications. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-bromo-5-(trifluoromethyl)benzoate: Similar in structure but differs in the presence of a benzoate group instead of a methylpropanoate group.
Methyl 2-(trifluoromethyl)phenylacetate: Lacks the bromo group, resulting in different reactivity and applications.
Uniqueness: Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)-2-methylpropanoate stands out due to its combination of bromo and trifluoromethyl groups, which provide unique chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H12BrF3O2 |
|---|---|
Molecular Weight |
325.12 g/mol |
IUPAC Name |
methyl 2-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C12H12BrF3O2/c1-11(2,10(17)18-3)8-6-7(12(14,15)16)4-5-9(8)13/h4-6H,1-3H3 |
InChI Key |
QBOUVHLLDLNZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)C(F)(F)F)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















